

Application Notes and Protocols for U0126 in Cell Culture Experiments

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Compound of Interest

Compound Name: A 58365A

Cat. No.: B1666400

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Introduction

U0126 is a potent and selective, non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2. It functions by binding to the MEK enzymes and preventing the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The Raf/MEK/ERK signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. U0126 is widely used as a research tool to investigate the roles of the MEK/ERK pathway in various biological contexts.[2]

Mechanism of Action

U0126 specifically inhibits the kinase activity of both MEK1 and MEK2, thereby blocking the phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK) at the critical Thr202 and Tyr204 residues.[3] This inhibition prevents the activation of ERK1/2 and their translocation to the nucleus, where they would otherwise phosphorylate a variety of transcription factors and other substrates to regulate gene expression and cellular processes.[4][5]

Data Presentation

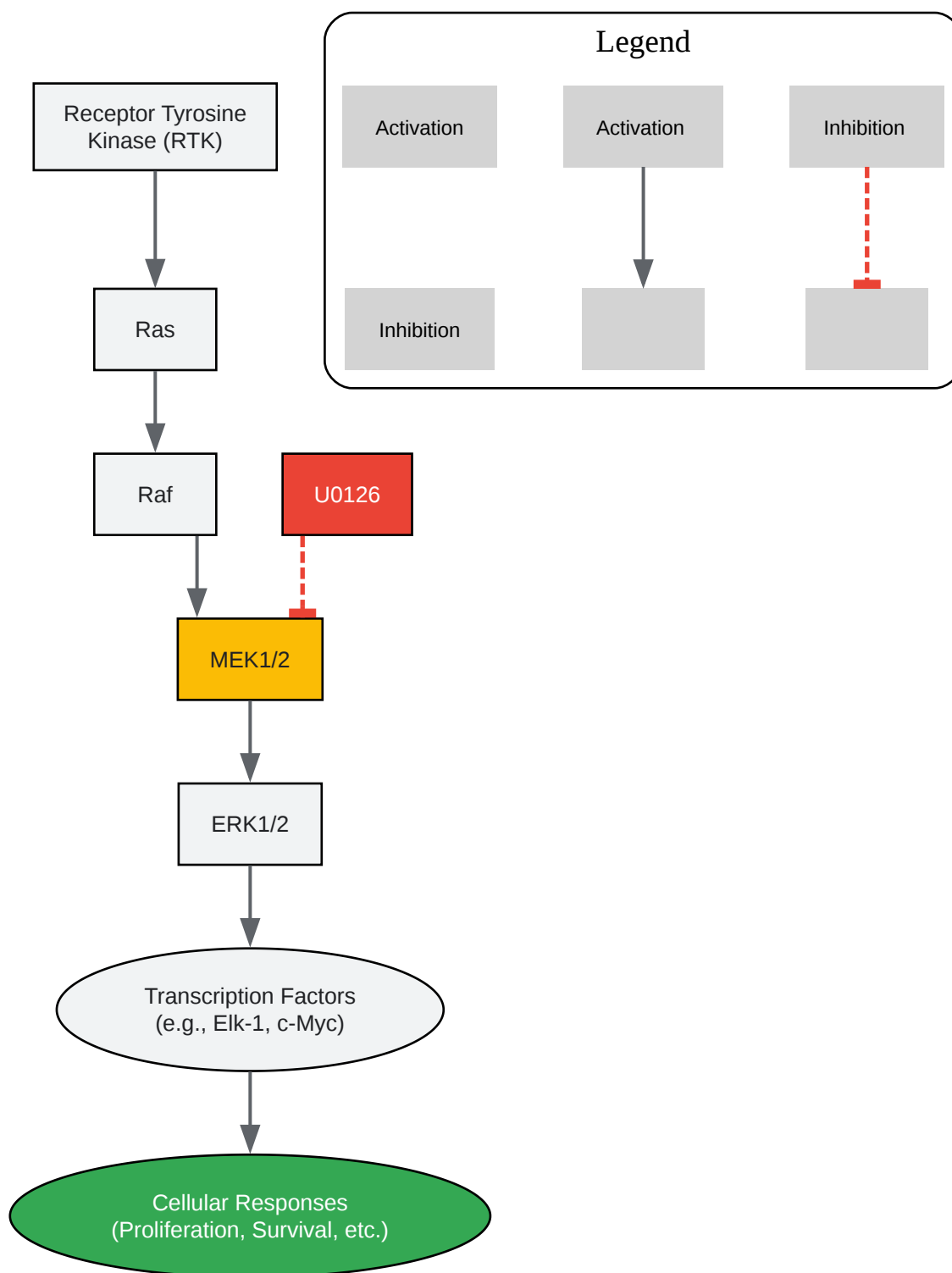
Table 1: In Vitro Inhibitory Activity of U0126

Target	IC50 Value	Assay Conditions	Reference
MEK1	72 nM	Cell-free assay	[6] [7]
MEK2	58 nM	Cell-free assay	[6] [7]

Table 2: Cellular Activity of U0126 in Various Cell Lines

Cell Line	Assay Type	Effect	Effective Concentration	Reference
A-375 (Melanoma)	Cell Viability (MTT)	Inhibition of proliferation	IC50 ≈ 1.1 μM	[6]
Mel-p (Melanoma)	Cell Viability (MTT)	Inhibition of proliferation	IC50 determined	[8]
BxPC-3 (Pancreatic)	Cell Growth	Dose-dependent inhibition	Not specified	[9]
PANC-1 (Pancreatic)	Cell Growth	Dose-dependent inhibition	Not specified	[9]
MIA PaCa-2 (Pancreatic)	Cell Growth	Dose-dependent inhibition	Not specified	[9]
FAO (Rat Hepatoma)	Cell Cycle Analysis	G0/G1 arrest, decreased S-phase	Not specified	[10]
HT22 (Mouse Neuronal)	Cell Viability (MTT)	Inhibition of glutamate-induced cell death	10 μM	[11]
NIH-3T3 (Fibroblast)	ERK Phosphorylation	Inhibition	1-125 μM	[12]

Mandatory Visualization



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Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of U0126.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol determines the effect of U0126 on cell proliferation and viability.

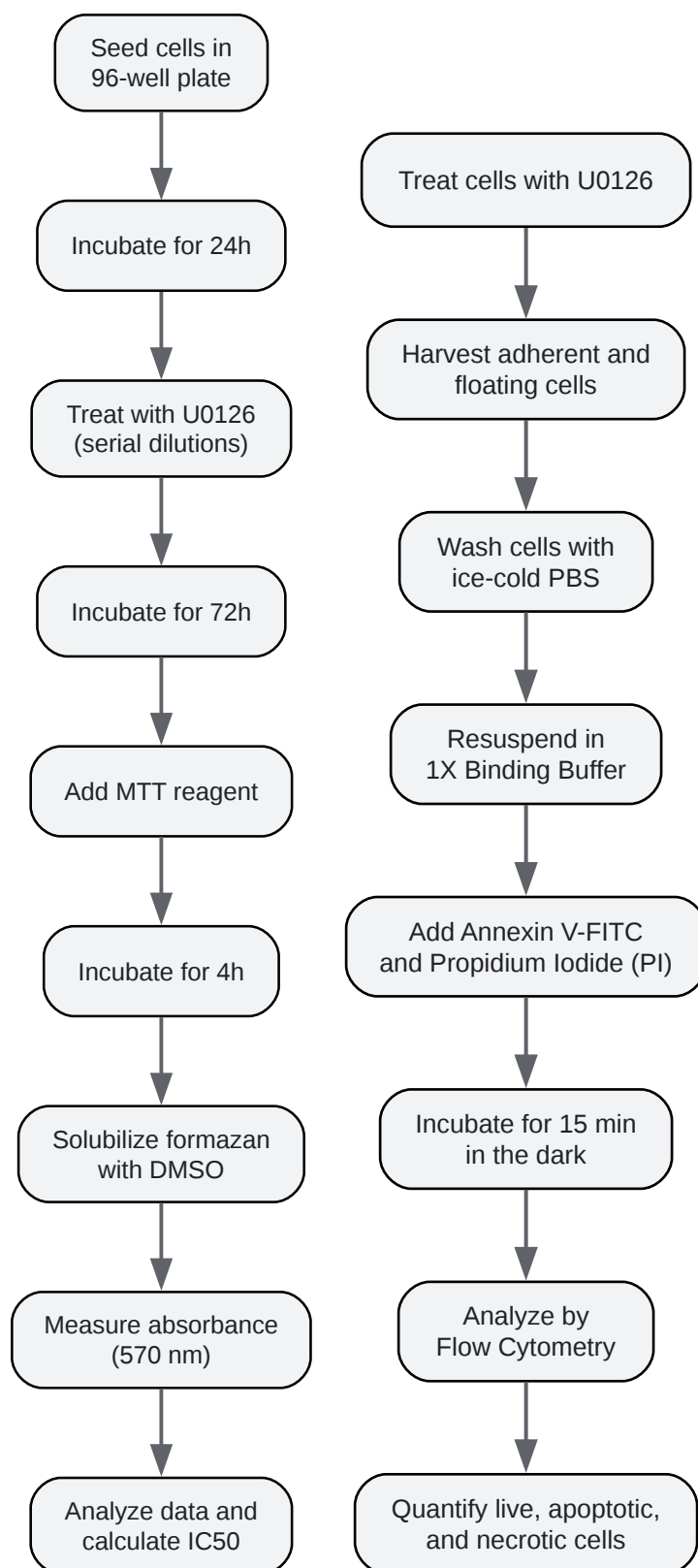
Materials:

- Selected cancer cell lines (e.g., A375, Mia PaCa-2)[8][13]
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- U0126 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete medium.[13]
- Incubation: Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.[13]
- U0126 Treatment: Prepare serial dilutions of U0126 in the cell culture medium. A typical concentration range to test for a dose-response effect is 0, 2.5, 5, 10, 20, 40, or 80 μ M.[13] Include a vehicle control (DMSO) at the same final concentration as the highest U0126 dose.
- Incubation with Inhibitor: Replace the medium with the U0126-containing medium and incubate for a predetermined time (e.g., 72 hours).[8]
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[13]

- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[\[13\]](#)
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.



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